EMD 53998

Übersicht

Beschreibung

EMD-53998 is a cardiotonic agent that enhances myocardial contractility. It acts as both a phosphodiesterase III (PDE III) inhibitor and a calcium sensitizer. By increasing myocardial contractility, EMD-53998 reduces energy consumption and lowers the risk of inducing arrhythmias .

Analyse Chemischer Reaktionen

EMD-53998 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen. Obwohl genaue Details fehlen, können wir schließen, dass es mit Phosphodiesterase-Enzymen (PDEs) und Kalzium-bezogenen Signalwegen interagiert. Gängige Reagenzien und Bedingungen für diese Reaktionen bleiben ungenannt.

Wissenschaftliche Forschungsanwendungen

Die Verbindung findet Anwendung in verschiedenen wissenschaftlichen Disziplinen:

Chemie: Die Rolle von EMD-53998 als PDE III-Inhibitor trägt zu unserem Verständnis der Enzymregulation bei.

Biologie: Seine Auswirkungen auf die Myokardfunktion können die kardiovaskuläre Forschung unterstützen.

Medizin: Das Potenzial von EMD-53998 bei der Behandlung von Herzerkrankungen rechtfertigt weitere Untersuchungen.

Industrie: Die industrielle Produktion unterstreicht seinen praktischen Nutzen.

5. Wirkmechanismus

Der Mechanismus von EMD-53998 umfasst:

PDE III-Inhibition: Durch die Hemmung von PDE III erhöht es das intrazelluläre cyclische AMP (cAMP), was zu einer verstärkten Kontraktilität führt.

Kalzium-Sensibilisierung: Es sensibilisiert die kardialen Myofilamente für Kalzium, wodurch die Kontraktionskraft verbessert wird.

Wirkmechanismus

EMD-53998’s mechanism involves:

PDE III Inhibition: By inhibiting PDE III, it increases intracellular cyclic AMP (cAMP), leading to enhanced contractility.

Calcium Sensitization: It sensitizes cardiac myofilaments to calcium, improving contractile force.

Vergleich Mit ähnlichen Verbindungen

Leider sind hier keine direkten Vergleichsdaten verfügbar. Forscher können verwandte Verbindungen untersuchen, um die Einzigartigkeit von EMD-53998 zu verstehen.

Ähnliche Verbindungen:- (+)-EMD 57033 (verwandt mit EMD-53998)

Vorbereitungsmethoden

Leider sind in den bereitgestellten Informationen keine spezifischen Synthesewege und Reaktionsbedingungen für EMD-53998 verfügbar. Seine Verwendung in der industriellen Produktion deutet jedoch auf seine praktische Bedeutung hin.

Biologische Aktivität

EMD 53998, a thiadiazinone derivative, is recognized for its significant biological activity as a positive inotropic agent. This compound primarily enhances the calcium sensitivity of cardiac myofilaments, leading to increased contractility of the heart muscle. This article delves into its mechanisms of action, effects on cardiac function, and comparative studies with other inotropic agents.

This compound acts through several mechanisms that primarily involve the modulation of calcium (Ca²⁺) dynamics within cardiac cells:

- Calcium Sensitization : this compound increases the sensitivity of contractile proteins to Ca²⁺, enhancing myocardial contraction without proportionately increasing intracellular Ca²⁺ levels. This mechanism is crucial for improving cardiac output, especially in failing hearts where Ca²⁺ handling is impaired .

- Phosphodiesterase Inhibition : The compound also exhibits phosphodiesterase III inhibitory activity, which can lead to elevated cyclic AMP levels. This dual action—sensitizing myofilaments and inhibiting phosphodiesterase—contributes to its positive inotropic effects .

Calcium Sensitivity and Contractility

A series of studies have demonstrated the effects of this compound on isolated cardiac tissues:

- In Skinned Cardiac Fibers : Research indicated that this compound significantly increased the Ca²⁺ sensitivity in skinned fibers from porcine ventricles. The pCa50 (the negative logarithm of the Ca²⁺ concentration required for half-maximal activation) improved with EMD treatment, confirming its role as a potent sensitizer .

- In Intact Cardiac Muscle : In experiments on isolated ferret papillary muscles, this compound increased developed tension by approximately 230% with only an 85% increase in aequorin light transients (a measure of intracellular Ca²⁺). This disparity highlights its efficiency in enhancing contractility without excessive Ca²⁺ overload, reducing the risk of arrhythmias .

Optical Isomers

The optical isomers of this compound exhibit distinct pharmacological profiles:

- (+)-EMD 57033 : Demonstrates a significant positive inotropic effect associated with prolonged twitch duration and reduced amplitude of the Ca²⁺ transient, indicating a primary mechanism through Ca²⁺ sensitization.

- (-)-EMD 57439 : Exhibits less pronounced inotropic effects but increases the amplitude of the Ca²⁺ transient, suggesting a mechanism more reliant on phosphodiesterase inhibition .

Data Summary

Clinical Implications in Heart Failure

Research indicates that this compound may offer therapeutic benefits for patients with heart failure by improving myocardial contractility without significantly increasing intracellular calcium levels. This characteristic is particularly advantageous as it minimizes the risk of calcium overload and associated arrhythmias, common complications in heart failure management .

Eigenschaften

IUPAC Name |

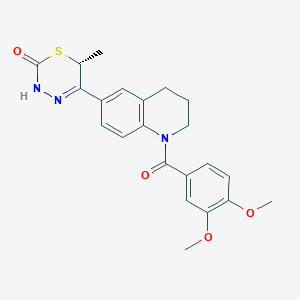

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRMTJLQCLMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923274 | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120223-04-3, 147527-31-9, 148714-88-9 | |

| Record name | EMD 53998 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-53998 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.